molecular formula C12H12FN3O2S B3098661 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340852-20-1

2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B3098661
CAS No.: 1340852-20-1
M. Wt: 281.31
InChI Key: WAYFAIBCFKEDSW-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H12FN3O2S It is characterized by the presence of a fluorinated phenyl group, an amino group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylaniline and 3-chloropyridine-2-sulfonamide.

    Coupling Reaction: The key step involves a coupling reaction between 2-fluoro-5-methylaniline and 3-chloropyridine-2-sulfonamide.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, in a solvent like dimethylformamide (DMF), at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

    Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide is unique due to its combination of a fluorinated phenyl group, an amino group, and a sulfonamide group attached to a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(2-fluoro-5-methylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-8-4-5-9(13)10(7-8)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYFAIBCFKEDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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